molecular formula C13H14N2O3 B064129 2-(Benzyloxy)-4,6-dimethoxypyrimidine CAS No. 172898-76-9

2-(Benzyloxy)-4,6-dimethoxypyrimidine

Cat. No. B064129
M. Wt: 246.26 g/mol
InChI Key: NPVXJBKJPAEDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-4,6-dimethoxypyrimidine is a chemical compound that belongs to the class of pyrimidines. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-(Benzyloxy)-4,6-dimethoxypyrimidine involves the inhibition of various enzymes such as PKC and MAPK. It binds to the active site of these enzymes and prevents their activation, thereby inhibiting the downstream signaling pathways. This leads to a decrease in cell proliferation, induction of apoptosis, and inhibition of inflammation.

Biochemical And Physiological Effects

2-(Benzyloxy)-4,6-dimethoxypyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activation of PKC and MAPK. It also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting the activation of nuclear factor-kappa B (NF-κB). Additionally, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Benzyloxy)-4,6-dimethoxypyrimidine in lab experiments is its potency and specificity. It has been shown to be a potent inhibitor of various enzymes such as PKC and MAPK, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, it has been found to have low toxicity and good solubility, which makes it suitable for in vivo studies.
However, one of the limitations of using 2-(Benzyloxy)-4,6-dimethoxypyrimidine in lab experiments is its high cost. It is a relatively expensive compound, which can limit its use in large-scale studies. Additionally, its potency and specificity can also lead to off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in scientific research. One potential direction is the development of more potent and specific inhibitors of PKC and MAPK. This could lead to the development of new therapies for various diseases such as cancer and inflammation.
Another future direction is the use of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in combination with other drugs. It has been shown to have synergistic effects with various chemotherapeutic agents, which could lead to the development of more effective cancer therapies.
Conclusion:
2-(Benzyloxy)-4,6-dimethoxypyrimidine is a valuable tool for scientific research due to its unique properties and potential applications. It has been shown to be a potent inhibitor of various enzymes such as PKC and MAPK, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, it has been found to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and inflammation. Further research is needed to fully understand the potential of 2-(Benzyloxy)-4,6-dimethoxypyrimidine in scientific research and its possible applications in the development of new therapies.

Scientific Research Applications

2-(Benzyloxy)-4,6-dimethoxypyrimidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). These enzymes play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes by 2-(Benzyloxy)-4,6-dimethoxypyrimidine has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

CAS RN

172898-76-9

Product Name

2-(Benzyloxy)-4,6-dimethoxypyrimidine

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4,6-dimethoxy-2-phenylmethoxypyrimidine

InChI

InChI=1S/C13H14N2O3/c1-16-11-8-12(17-2)15-13(14-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

NPVXJBKJPAEDDT-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC

Canonical SMILES

COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC

synonyms

Pyrimidine, 4,6-dimethoxy-2-(phenylmethoxy)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl alcohol (Compound II-64) (0.434 g, 4.0 mmol) and 2-chloro-4,6-dimethoxypyrimidine were dissolved in dimethylformamide (10 ml) and cooled with ice. Sodium hydride (168 mg, 4.0×1.05 mmol) which had been washed with hexane (1 ml×2) was added thereto. After allowed to react for 2 hours, the reaction solution was poured onto ice and extracted with toluene. The organic phase was concentrated and thereafter purified on silica gel column chromatography (Wakogel C300, 100 ml, ethyl acetate/hexane=30 ml/300 ml) to obtain the compound (I-372).
Quantity
0.434 g
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0 (± 1) mol
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10 mL
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168 mg
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1 mL
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